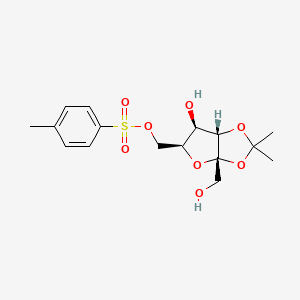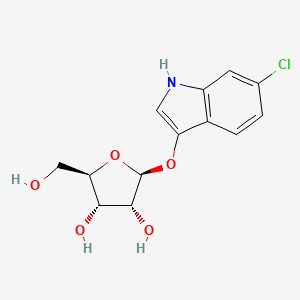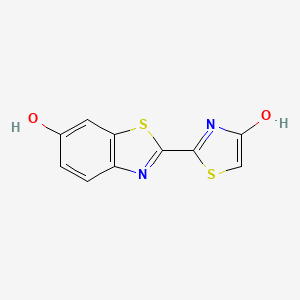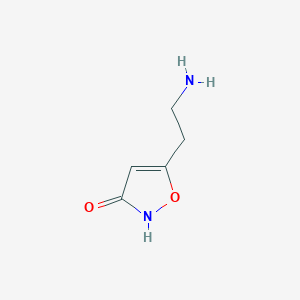
2,4-Difluoro-3,5-dimethoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3,5-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O3. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzoyl chloride core. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride typically involves the chlorination of 2,4-Difluoro-3,5-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoro-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-3,5-dimethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,4-Difluoro-3,5-dimethoxybenzoic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3,5-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.
Medicine: Utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative formed.
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 3,5-Dimethoxybenzoyl chloride
- 3,5-Difluorobenzoyl chloride
Comparison:
- 2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of fluorine and methoxy groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
- 3,5-Dimethoxybenzoyl chloride: Lacks the fluorine atoms, making it less reactive in certain nucleophilic substitution reactions. It is used in organic synthesis and as an intermediate in the preparation of various compounds.
- 3,5-Difluorobenzoyl chloride: Lacks the methoxy groups, which can affect its solubility and reactivity. It is used in the synthesis of pharmaceuticals and other fine chemicals.
2,4-Difluoro-3,5-dimethoxybenzoyl chloride stands out due to its unique combination of fluorine and methoxy substituents, which enhance its reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C9H7ClF2O3 |
|---|---|
Peso molecular |
236.60 g/mol |
Nombre IUPAC |
2,4-difluoro-3,5-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-5-3-4(9(10)13)6(11)8(15-2)7(5)12/h3H,1-2H3 |
Clave InChI |
FASBSPHKXYQOJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)Cl)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)





